molecular formula C15H11N3O4S B5341817 4-nitro-N-3-quinolinylbenzenesulfonamide

4-nitro-N-3-quinolinylbenzenesulfonamide

Cat. No.: B5341817
M. Wt: 329.3 g/mol
InChI Key: LKRHMKMFRULZMI-UHFFFAOYSA-N
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Description

4-nitro-N-3-quinolinylbenzenesulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research. It features a quinoline ring system, a privileged scaffold in drug discovery known for its diverse pharmacological potential. Quinoline derivatives are frequently investigated for a range of biological activities, including antibacterial, anti-inflammatory, and antiparasitic properties, making them a valuable template for developing new therapeutic agents . The incorporation of a nitro group and a sulfonamide functional group enhances its research utility. The sulfonamide moiety is a key pharmacophore, and studies on related N-nitrobenzenesulfonamides have shown that their hydrolysis mechanisms in aqueous acid can be probed to understand their reactivity. Depending on the electronic nature of substituents, these compounds can undergo cleavage to form different products, such as nitramines (NH2NO2) or nitronium ions (NO2+), providing a model for studying reaction mechanisms and stability . This compound serves as a crucial intermediate for researchers synthesizing more complex molecules for biological screening or material science applications. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-nitro-N-quinolin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-18(20)13-5-7-14(8-6-13)23(21,22)17-12-9-11-3-1-2-4-15(11)16-10-12/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRHMKMFRULZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Moieties

4-Nitro-N-(pyridin-4-yl)benzenesulfonamide
  • Structure: Replaces the quinoline group with a pyridine ring.
  • Synthesis : Crystallized using trichloroacetic acid and ethyl acetate, forming stable, colorless crystals .
  • Applications : Used as a precursor for crystallographic studies due to its conformational flexibility .
N-(4-(Furan-3-yl)benzyl)quinoline-8-sulfonamide
  • Structure: Sulfonamide attached at position 8 of quinoline, with a furan-substituted benzyl group.
  • Key Differences: The furan moiety introduces oxygen-based hydrogen bonding capacity, while the sulfonamide’s position on quinoline affects spatial orientation .
  • Applications : Explored for targeting aromatic interaction sites in enzymes .
3-(2-Mercapto-4-Oxo-4H-Quinazolin-3-Yl) Benzenesulfonamides
  • Structure: Features a quinazolinone core (with a ketone and thiol group) instead of quinoline.
  • Key Differences : The mercapto (-SH) group enhances nucleophilicity, enabling disulfide bond formation in biological systems.
  • Activity : Demonstrates strong inhibitory effects against carbonic anhydrases due to thiol-mediated zinc binding .

Substituent Variation on the Sulfonamide Nitrogen

N-Butyl-4-nitrobenzenesulfonamide
  • Structure: A linear alkyl chain (butyl) replaces the quinolinyl group.
  • Key Differences : Increased hydrophobicity alters solubility and membrane permeability.
  • Synthesis : Produced via nucleophilic substitution of benzenesulfonyl chloride with butylamine .
N-Cyclopropyl-4-nitrobenzenesulfonamide
  • Applications : Studied for conformational effects on pharmacokinetics .

Substituent Variation on the Benzene Ring

4-Chloro-3-nitrobenzenesulfonamide
  • Structure : Nitro and chloro groups at positions 4 and 3, respectively.
  • Key Differences : The electron-withdrawing chloro group increases acidity (pKa ~8.2) compared to the parent compound.
  • Applications : Used as an intermediate in dye synthesis and protease inhibition .
4-Hydroxy-3-nitrobenzenesulfonamide
  • Structure : Hydroxy group at position 4, nitro at position 3.
  • Key Differences : The hydroxy group enables hydrogen bonding, improving solubility in polar solvents.
  • Activity: Evaluated for antioxidant properties due to phenolic resonance stabilization .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
4-Nitro-N-3-quinolinylbenzenesulfonamide C₁₅H₁₂N₄O₄S 344.35 Quinolinyl, 4-NO₂ Enzyme inhibition (hypothetical) -
4-Nitro-N-(pyridin-4-yl)benzenesulfonamide C₁₁H₁₀N₄O₄S 294.28 Pyridinyl, 4-NO₂ Crystallography studies
N-Butyl-4-nitrobenzenesulfonamide C₁₀H₁₄N₂O₄S 258.29 Butyl, 4-NO₂ Hydrophobic interactions
4-Chloro-3-nitrobenzenesulfonamide C₆H₅ClN₂O₄S 236.63 4-Cl, 3-NO₂ Protease inhibition
N-(4-(Furan-3-yl)benzyl)quinoline-8-sulfonamide C₂₀H₁₆N₂O₃S 364.40 Quinoline-8-SO₂, furan-benzyl Aromatic enzyme targeting
3-(2-Mercapto-4-oxoquinazolin-3-yl)benzenesulfonamide C₁₄H₁₀N₄O₃S₂ 346.38 Quinazolinone, -SH Carbonic anhydrase inhibition

Key Research Findings

  • Electronic Effects : Nitro groups at the para position enhance electrophilicity, improving binding to electron-rich enzyme active sites .
  • Steric Influence: Quinoline’s bicyclic structure provides greater steric hindrance than pyridine, reducing off-target interactions in enzyme inhibition .
  • Solubility Trends : Hydrophobic N-alkyl derivatives (e.g., N-butyl) exhibit lower aqueous solubility but improved blood-brain barrier penetration .

Q & A

Q. What are the standard synthetic routes for 4-nitro-N-3-quinolinylbenzenesulfonamide, and what key reagents or conditions are required?

The synthesis typically involves a multi-step process starting with sulfonylation of the quinoline amine group. Key steps include:

  • Sulfonyl chloride activation : Reacting 4-nitrobenzenesulfonyl chloride with 3-aminoquinoline under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or DMF .
  • Temperature control : Reactions are often conducted at 0–5°C to prevent side reactions, followed by gradual warming to room temperature .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures is employed to isolate the product .

Q. How is the structural integrity of 4-nitro-N-3-quinolinylbenzenesulfonamide confirmed post-synthesis?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the quinoline proton environment and sulfonamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis validates stoichiometry .

Q. What structural features of 4-nitro-N-3-quinolinylbenzenesulfonamide influence its reactivity?

  • Electron-withdrawing nitro group : Enhances sulfonamide electrophilicity, facilitating nucleophilic substitutions .
  • Quinoline core : The aromatic system and nitrogen atom enable π-π stacking and hydrogen bonding, critical for biological interactions .
  • Sulfonamide linkage : Provides stability under acidic/basic conditions and serves as a hydrogen bond acceptor .

Advanced Research Questions

Q. How can reaction yields be optimized for 4-nitro-N-3-quinolinylbenzenesulfonamide synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity but require strict anhydrous conditions to avoid hydrolysis .
  • Catalyst tuning : Substoichiometric use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation .
  • Temperature gradients : Stepwise heating (e.g., 0°C → 25°C → reflux) balances reaction kinetics and side-product suppression .

Q. What methodologies are used to evaluate the biological activity of 4-nitro-N-3-quinolinylbenzenesulfonamide?

  • Enzyme inhibition assays : Target enzymes (e.g., PI3K, carbonic anhydrase) are incubated with the compound, and activity is measured via fluorescence or colorimetric substrates .
  • Cellular uptake studies : Radiolabeled or fluorescently tagged derivatives track intracellular localization using confocal microscopy .
  • Docking simulations : Molecular modeling (e.g., AutoDock) predicts binding affinities to receptor sites, guiding structure-activity relationship (SAR) studies .

Q. How should researchers address contradictions in reported biological data for this compound?

  • Batch variability analysis : Compare purity (HPLC ≥95%) and synthetic routes across studies to identify impurities influencing activity .
  • Buffer condition optimization : Test activity under varying pH (e.g., 6.5–7.4) and ionic strengths to replicate physiological environments .
  • Orthogonal assays : Validate results using independent techniques (e.g., SPR for binding kinetics alongside enzyme assays) .

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